molecular formula C17H15NO5 B8584099 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione

2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione

Cat. No.: B8584099
M. Wt: 313.30 g/mol
InChI Key: PFRAJTZNRHTCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an isoindole-1,3-dione core with a hydroxyl group at the 4 position. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with phthalic anhydride under specific conditions to form the desired isoindole-1,3-dione structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C17H15NO5/c1-22-11-7-6-10(14(8-11)23-2)9-18-16(20)12-4-3-5-13(19)15(12)17(18)21/h3-8,19H,9H2,1-2H3

InChI Key

PFRAJTZNRHTCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxyphthalic anhydride (1.24 g, 7.6 mmol), 2,4-dimethoxybenzylamine (1.14 mL, 7.6 mmol) and acetic acid (5 mL) was heated at 80° C. for 24 hours. The mixture was allowed to cool and diluted with water (20 mL). The white solid was collected by filtration, washed well with water and dried to give the title compound (1.73 g, 73%). 1H NMR (DMSO-d6) 11.00 (1H, s), 7.62 (1H, dd), 7.29 (1H, d), 7.21 (1H, d), 6.90 (1H, d), 6.56 (1H, d), 6.43 (1H, dd), 4.59 (2H, s), 3.79 (3H, s), 3.72 (3H, s). MS: [M−H+] 314.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
73%

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